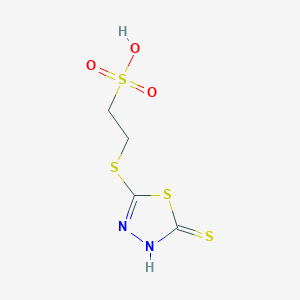
1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, ethyl ester
Overview
Description
1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, ethyl ester is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions in the ring. This particular compound features a fluorine atom at the 4-position and a methoxymethyl group at the 1-position of the imidazole ring, with an ethyl ester group attached to the carboxylic acid at the 5-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-imidazole-5-carboxylic acid as the starting material.
Methoxymethylation: The methoxymethyl group at the 1-position can be introduced using formaldehyde and a suitable methylation agent.
Esterification: The final step involves converting the carboxylic acid group to an ethyl ester using ethanol and a catalyst like sulfuric acid or an acid chloride method.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reduction: Typical reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Amines, alcohols, and other reduced functionalities.
Substitution Products: Alkylated, acylated, or amino-substituted derivatives of the imidazole ring.
Scientific Research Applications
1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, ethyl ester has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would vary based on the specific application and biological system.
Comparison with Similar Compounds
1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, methyl ester: Similar structure with a methyl ester instead of an ethyl ester.
1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, butyl ester: Similar structure with a butyl ester instead of an ethyl ester.
1H-Imidazole-5-carboxylic acid, 4-chloro-1-(methoxymethyl)-, ethyl ester: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness: The uniqueness of 1H-Imidazole-5-carboxylic acid, 4-fluoro-1-(methoxymethyl)-, ethyl ester lies in its specific combination of functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the fluorine atom, in particular, can enhance its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-fluoro-3-(methoxymethyl)imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O3/c1-3-14-8(12)6-7(9)10-4-11(6)5-13-2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJROIYFJAZDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1COC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524368 | |
| Record name | Ethyl 4-fluoro-1-(methoxymethyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89676-67-5 | |
| Record name | Ethyl 4-fluoro-1-(methoxymethyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B3360678.png)








![2-Ethoxy-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3360743.png)


![1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3360758.png)
![5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one](/img/structure/B3360762.png)
